Cas no 351-36-0 (3-(Trifluoromethyl)acetanilide)

3-(Trifluoromethyl)acetanilide is a fluorinated organic compound with the molecular formula C₉H₈F₃NO. It serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients requiring trifluoromethyl-substituted aromatic frameworks. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in drug design. This compound exhibits high purity and consistent reactivity, facilitating efficient derivatization in multi-step syntheses. Its robust stability under standard conditions ensures reliable handling and storage. Applications include use in cross-coupling reactions and as a precursor for bioactive molecules. Proper safety protocols should be followed due to potential hazards associated with fluorinated compounds.
3-(Trifluoromethyl)acetanilide structure
351-36-0 structure
Product Name:3-(Trifluoromethyl)acetanilide
CAS No:351-36-0
MF:C9H8F3NO
MW:203.1611328125
MDL:MFCD00000383
CID:82170
PubChem ID:9595
Update Time:2025-05-19

3-(Trifluoromethyl)acetanilide Chemical and Physical Properties

Names and Identifiers

    • 3-Acetamidobenzotrifluoride
    • alpha,alpha,alpha-Trifluoro-m-acetotoluidide
    • 3-(Trifluoromethyl)acetanilide
    • N-trifluoromethyl-3-phenylacetamide
    • N1-[3-(Trifluoromethyl)phenyl]acetamide
    • 3'-(Trifluoromethyl)acetanilide
    • N-[3-(trifluoromethyl)phenyl]acetamide
    • 3-CF3C6H4NHAc
    • 3-Trifluoromethylacetanilide
    • m-Acetaminobenzotrifluoride
    • m-Trifluoromethyl acetanilide
    • N-acetyl-3-trifluoromethylbenzenamine
    • USAF MA-14
    • m-Acetotoluidide,a,a,a-trifluoro- (6CI,7CI,8CI)
    • N-(3-Trifluoromethylphenyl)acetamide
    • N-(a,a,a-Trifluoro-m-tolyl)acetamide
    • N-Acetyl-a,a,a-trifluoro-m-toluidine
    • NSC 30581
    • NSC 60257
    • m-(Trifluoromethyl)acetanilide
    • a,a,a-Trifluoro-m-acetotoluidide
    • N-Acetyl-alpha,alpha,alpha-trifluoro-m-toluidine
    • NSC-60257
    • DTXSID60188595
    • NSC60257
    • m-Acetotoluidide, .alpha.,.alpha.,.alpha.-trifluoro-
    • HNIPNANLYHXYDE-UHFFFAOYSA-
    • MFCD00000383
    • AI3-13006
    • N-[3-(Trifluoromethyl)phenyl]acetamide #
    • N-(.alpha.,.alpha.,.alpha.-Trifluoro-m-tolyl)acetamide
    • N-[3-(trifluoromethyl)phenyl]ethanamide
    • Maybridge1_005905
    • 1-Acetamido-3-trifluoromethylbenzene
    • AKOS003626056
    • Acetamide, N-(3-(trifluoromethyl)phenyl)- (9CI)
    • Acetamide, N-[3-(trifluoromethyl)phenyl]-
    • Acetamide, N-(3-(trifluoromethyl)phenyl)-
    • SB77829
    • N-(.alpha.,.alpha.-Trifluoro-m-tolyl)acetamide
    • InChI=1/C9H8F3NO/c1-6(14)13-8-4-2-3-7(5-8)9(10,11)12/h2-5H,1H3,(H,13,14)
    • .alpha.,.alpha.,.alpha.-Trifluoro-m-acetotoluidide
    • AE-641/02012023
    • HMS558E09
    • m-Trifluoromethylacetanilide
    • EINECS 206-512-2
    • SCHEMBL505220
    • WLN: FXFFR CMV1
    • A822597
    • Acetanilide, 3-(trifluoromethyl)-
    • N-(3-(Trifluoromethyl)phenyl)acetamide
    • EU7ETU84SK
    • FS-3859
    • 3'-Trifluoromethylacetanilide
    • SR-01000397478-1
    • m-Acetotoluidide,.alpha.,.alpha.-trifluoro-
    • SR-01000397478
    • N-(3-Trifluoromethyl-phenyl)-acetamide
    • NSC-30581
    • BRN 2213222
    • .alpha.,.alpha.-Trifluoro-m-acetotoluidide
    • NS00042103
    • 3-12-00-01989 (Beilstein Handbook Reference)
    • NSC30581
    • FT-0614855
    • N-(alpha,alpha,alpha-Trifluoro-m-tolyl)acetamide
    • 351-36-0
    • CHEMBL4070027
    • m-Acetotoluidide, alpha,alpha,alpha-trifluoro-
    • CS-0187542
    • BSYSFLHKSDXURE-UHFFFAOYSA-N
    • 1-Acetamido-3-trifluoromethyl benzene
    • DB-048735
    • M-(trifluorome)acetanilide
    • MDL: MFCD00000383
    • Inchi: 1S/C9H8F3NO/c1-6(14)13-8-4-2-3-7(5-8)9(10,11)12/h2-5H,1H3,(H,13,14)
    • InChI Key: HNIPNANLYHXYDE-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC=C(C=1)NC(C)=O)(F)F
    • BRN: 2213222

Computed Properties

  • Exact Mass: 203.05600
  • Monoisotopic Mass: 203.056
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: nothing
  • Topological Polar Surface Area: 29.1A^2

Experimental Properties

  • Color/Form: Not available
  • Density: 1.302±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 110 ºC
  • Boiling Point: 185-187.5 ºC
  • Flash Point: 130.4±27.3 ºC,
  • Refractive Index: 1.495
  • Solubility: Very slightly soluble (0.63 g/l) (25 º C),
  • PSA: 29.10000
  • LogP: 2.73680
  • Solubility: Not available

3-(Trifluoromethyl)acetanilide Security Information

3-(Trifluoromethyl)acetanilide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

3-(Trifluoromethyl)acetanilide Pricemore >>

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3-(Trifluoromethyl)acetanilide Related Literature

Additional information on 3-(Trifluoromethyl)acetanilide

Introduction to 3-(Trifluoromethyl)acetanilide (CAS No. 351-36-0)

3-(Trifluoromethyl)acetanilide, with the chemical formula C8H7F3O2, is a fluorinated aromatic amide that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, identified by its CAS number 351-36-0, is a key intermediate in the synthesis of various biologically active molecules. Its unique structural features, particularly the presence of a trifluoromethyl group, contribute to its distinct chemical properties and potential applications in drug development.

The trifluoromethyl group is a well-known pharmacophore that enhances the metabolic stability, lipophilicity, and binding affinity of molecules. This makes 3-(Trifluoromethyl)acetanilide a valuable building block for designing novel therapeutic agents. Recent studies have highlighted its role in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs), antiviral agents, and even certain types of anticancer compounds.

In the realm of medicinal chemistry, the modification of aromatic rings with electron-withdrawing groups such as fluorine atoms can significantly alter the biological activity of a molecule. The trifluoromethyl substituent in 3-(Trifluoromethyl)acetanilide imparts electron deficiency to the aromatic ring, which can influence its reactivity and interactions with biological targets. This property has been exploited in the development of more potent and selective drugs.

One of the most compelling aspects of 3-(Trifluoromethyl)acetanilide is its versatility in synthetic chemistry. It serves as a precursor for a wide range of derivatives, allowing researchers to fine-tune the structure and function of their target molecules. For instance, it can be readily converted into other amides, esters, or ketones through standard organic transformations. This flexibility makes it an indispensable tool in drug discovery pipelines.

Recent advancements in computational chemistry have further enhanced the utility of 3-(Trifluoromethyl)acetanilide. Molecular modeling studies have demonstrated that its trifluoromethyl group can improve binding interactions with enzymes and receptors, thereby increasing drug efficacy. These insights have guided the design of more optimized drug candidates incorporating this moiety.

The agrochemical industry has also recognized the potential of 3-(Trifluoromethyl)acetanilide. Fluorinated compounds are known for their enhanced pesticidal and herbicidal properties due to their improved stability and bioavailability. Researchers are exploring its derivatives as candidates for next-generation crop protection agents that offer higher efficacy while minimizing environmental impact.

In addition to its pharmaceutical and agrochemical applications, 3-(Trifluoromethyl)acetanilide has found utility in material science. The presence of fluorine atoms imparts unique electronic properties to materials derived from this compound, making them suitable for use in advanced electronic devices and coatings.

The synthesis of 3-(Trifluoromethyl)acetanilide typically involves the reaction of acetanilide with trifluoroacetic anhydride or trifluoroacetic acid under controlled conditions. The choice of reagents and reaction conditions can influence yield and purity, necessitating careful optimization by chemists. Advances in green chemistry have also led to the development of more sustainable synthetic routes for this compound.

The safety profile of 3-(Trifluoromethyl)acetanilide is another critical consideration in its application. While it is not classified as a hazardous substance under standard regulatory frameworks, proper handling procedures must be followed to ensure worker safety. Personal protective equipment (PPE) such as gloves, goggles, and lab coats is recommended when working with this compound.

Future research directions for 3-(Trifluoromethyl)acetanilide include exploring new synthetic methodologies and expanding its applications in drug discovery. The growing demand for fluorinated compounds underscores the importance of developing efficient and scalable production methods for this class of molecules.

In conclusion, 3-(Trifluoromethyl)acetanilide (CAS No. 351-36-0) is a multifaceted compound with significant potential in pharmaceuticals, agrochemicals, and material science. Its unique structural features and synthetic versatility make it an invaluable asset in modern chemical research. As our understanding of fluorinated compounds continues to evolve, so too will their applications across various scientific disciplines.

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